Diuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 42.0 mg/L at 25 °C

In water, 37.4 mg/L at 25 °C

Very low solubility in hydrocarbon solvents

In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons.

0.004%

Synonyms

Canonical SMILES

Diuron in Water Treatment

Scientific Field: Environmental Engineering.

Application Summary: Diuron is used in water treatment processes.

Methods of Application: The physico-chemical properties of SDMBC600 and the adsorption behavior of diuron on the SDMBC600 were studied systematically.

Results: The SDMBC600 was chemically loaded with Fe-Zn and had a larger specific surface area (204 m²/g) and pore volume (0.0985 cm³/g).

Diuron in Agriculture

Scientific Field: Agriculture

Application Summary: Diuron is a common systemic herbicide used for weed control in both agricultural and domestic applications.

Methods of Application: It is applied for weed control either pre or post-emergence treatment of cotton, fruit, cereal and other agricultural crops.

Diuron in Polymer Science

Scientific Field: Polymer Science.

Methods of Application: The physicochemical properties were changed by using β-cyclodextrin (β-CD) to encapsulate diuron to form an inclusion complex.

Results: The formed inclusion complex exhibited higher water solubility.

Diuron in Bioremediation

Scientific Field: Environmental Biotechnology.

Application Summary: Bioremediation is emerging as the most effective and eco-friendly strategy for removing Diuron from the environment.

Diuron in Nanotechnology

Scientific Field: Nanotechnology.

Application Summary: The potential of subabul stem lignin as a matrix material in agrochemical formulations using nanotechnology has been demonstrated.

Methods of Application: In this study, the “nanoprecipitation” method was employed and “optimized” to fabricate a stable herbicide, “diuron nanoformulation” (DNF).

Diuron in Marine Biology

Scientific Field: Marine Biology.

Methods of Application: This application is more of a negative impact, as the extensive use of Diuron has led to its widespread presence in soil, sediment, and aquatic environments.

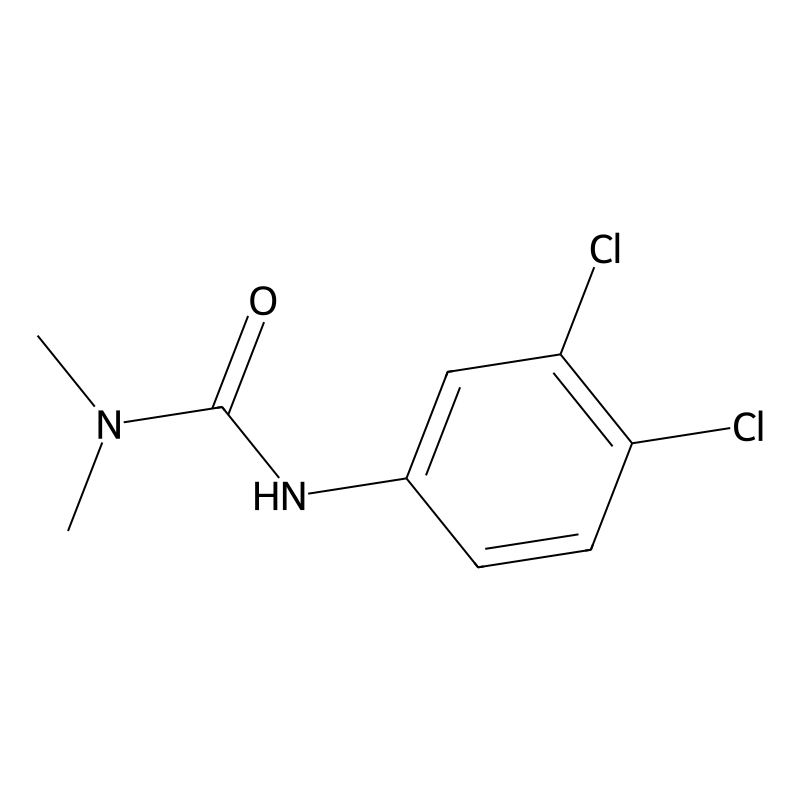

Diuron, chemically known as 1,1-dimethyl-3-(3′,4′-dichlorophenyl)urea, is a widely used herbicide and algaecide in various agricultural practices and water management systems. It belongs to the phenylurea class of herbicides, characterized by its broad spectrum of activity against weeds and algae. Diuron works primarily by inhibiting photosynthesis in plants, making it particularly effective for pre-emergence weed control in crops such as cotton, maize, fruit trees, and wheat .

Diuron’s chemical structure consists of a urea moiety linked to a dichlorophenyl ring. Its molecular formula is C₉H₁₀Cl₂N₂O, with a molecular weight of approximately 233 grams per mole .

2.

Diuron acts as a potent inhibitor of photosynthesis, the process by which plants convert light energy into usable sugars []. It specifically targets photosystem II, a protein complex within chloroplasts, by binding to the plastoquinone binding site. This binding disrupts the electron transport chain, hindering the plant's ability to produce carbohydrates and ultimately leading to its death [].

Toxicity:

Diuron is classified as a "known/likely human carcinogen" based on animal studies []. Exposure can cause irritation to the skin, eyes, and respiratory system.

Environmental Impact:

Diuron's persistence in soil and water raises concerns about its potential to contaminate aquatic ecosystems and harm non-target organisms [].

The specific reaction pathways for diuron’s degradation include:

- Electron Transfer Reactions: Diuron can react with free radicals such as OH•, leading to the cleavage of the urea bond and subsequent breakdown into simpler compounds .

- Oxidative Degradation: Processes like electro-Fenton and photo-Fenton facilitate the complete mineralization of diuron, converting it into carbon dioxide, water, and chloride ions .

These reactions highlight the potential risks associated with diuron contamination in aquatic environments, emphasizing the need for careful handling and application practices.

3.

Diuron exerts its biological activity primarily by inhibiting photosynthesis at the Hill reaction stage. This inhibition prevents plants from producing ATP during light-dependent reactions, ultimately leading to plant death. Its selective action on broad-leaved weeds makes it useful for agricultural applications where precise weed control is required without harming crops .

4.

Diuron is systematically named 3-(3,4-dichlorophenyl)-1,1-dimethylurea . Its molecular formula is C$$9$$H$${10}$$Cl$$2$$N$$2$$O, with a molecular weight of 233.09 g/mol .

CAS Registry Number

The Chemical Abstracts Service (CAS) registry number for diuron is 330-54-1 .

Structural Formula

The structural formula (Figure 1) consists of a urea backbone substituted with two methyl groups and a 3,4-dichlorophenyl ring. The canonical SMILES representation is O=C(NC1=CC=C(Cl)C(Cl)=C1)N(C)C .

Figure 1: Structural diagram of diuron.

Structural Data Table

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀Cl₂N₂O | [1] [2] [3] |

| Molecular Weight (g/mol) | 233.09-233.10 | [1] [2] [3] [4] [5] |

| IUPAC Name | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | [1] [2] [3] |

| InChI Key | XMTQQYYKAHVGBJ-UHFFFAOYSA-N | [1] [2] [6] |

| SMILES | CN(C)C(=O)Nc1ccc(Cl)c(Cl)c1 | [1] [2] [6] |

| CAS Number | 330-54-1 | [1] [2] [3] [4] [5] |

Physical Properties

State and Appearance

Diuron manifests as a white, odorless crystalline solid under standard ambient conditions [4] [8] [9]. The compound maintains structural stability in air but undergoes decomposition when exposed to strong acids, strong bases, or elevated temperatures [4] [8] [10] [11]. This thermal decomposition occurs within the temperature range of 180-190°C, representing a critical transition point for the compound's structural integrity [4] [8].

Thermal Properties

The melting point of diuron has been consistently reported across multiple sources as 158-159°C [4] [5] [8] [12] [10] [11]. This narrow temperature range demonstrates the compound's well-defined crystalline structure and purity. Unlike many organic compounds, diuron does not exhibit a conventional boiling point but instead undergoes thermal decomposition at temperatures between 180-190°C [4] [8]. Alternative measurements suggest decomposition temperatures as high as 355-357°C under specific conditions [12] [9].

The flash point occurs at 186.7°C, indicating the minimum temperature at which diuron vapors can ignite in the presence of an ignition source [8]. This relatively high flash point reflects the compound's low volatility and thermal stability under normal handling conditions.

Density and Refractive Properties

Experimental determinations place diuron's density between 1.369 and 1.48 g/cm³ [4] [8]. This density range reflects measurements under different conditions and potentially varying crystal forms or purity levels. The refractive index ranges from 1.550 to 1.605, providing optical characterization data useful for compound identification and purity assessment [4] [8].

Physical Properties Data Table

| Property | Value | Reference |

|---|---|---|

| Physical State (25°C) | White crystalline solid | [4] [8] [9] |

| Melting Point (°C) | 158-159 | [4] [5] [8] [12] [10] [11] |

| Decomposition Temperature (°C) | 180-190 | [4] [8] |

| Density (g/cm³) | 1.369-1.48 | [4] [8] |

| Refractive Index | 1.550-1.605 | [4] [8] |

| Flash Point (°C) | 186.7 | [8] |

Solubility Characteristics

Aqueous Solubility

Diuron demonstrates limited aqueous solubility, with experimental values consistently reported as 0.0042 g/100 mL or 42 mg/L at 25°C [4] [5] [8] [10] [11]. This low water solubility classifies diuron as slightly soluble in aqueous media, reflecting its predominantly hydrophobic character due to the dichlorophenyl ring system and overall molecular architecture.

Organic Solvent Solubility

The compound exhibits variable solubility in organic solvents, with acetone providing the highest documented solubility at 5.3 wt% at 27°C [4] [8] [10] [11]. Diuron shows enhanced solubility in hot ethanol compared to room temperature conditions [10] [11]. The compound demonstrates slight solubility in ethyl acetate and hot benzene but exhibits poor solubility in hydrocarbon solvents [10] [11] [13]. Enhanced dissolution occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol [13].

Solubility Data Table

| Solvent | Solubility | Classification | Reference |

|---|---|---|---|

| Water (25°C) | 0.0042 g/100 mL (42 mg/L) | Slightly soluble | [4] [5] [8] [10] [11] |

| Acetone (27°C) | 5.3 wt% | Moderately soluble | [4] [8] [10] [11] |

| Hot ethanol | Soluble | Soluble | [10] [11] |

| Ethyl acetate | Slightly soluble | Slightly soluble | [10] [11] |

| Hot benzene | Slightly soluble | Slightly soluble | [10] [11] |

| Hydrocarbons | Low solubility | Poorly soluble | [10] [13] |

Vapor Pressure and Volatility

Vapor Pressure Measurements

Diuron exhibits extremely low vapor pressure, confirming its classification as a non-volatile compound under ambient conditions. At 25°C, vapor pressure measurements range from 6.90 × 10⁻⁸ to 3.88 × 10⁻⁶ mmHg [5] [8] [14]. Temperature-dependent measurements show vapor pressures of 2 × 10⁻⁷ mmHg at 30°C and values between 3.1 × 10⁻⁶ to 4.13 × 10⁻⁴ Pa at 50°C [4] [8].

Henry's Law Constant

The Henry's Law constant for diuron ranges from 2.00 × 10⁻⁶ to 1.46 × 10⁻⁹ Pa·m³/mol at 25°C [8] [14]. This parameter describes the compound's partitioning behavior between air and water phases, indicating minimal volatilization from aqueous solutions under environmental conditions.

Partition Coefficient and Hydrophobicity

The logarithm of the octanol-water partition coefficient (Log P) for diuron ranges from 2.6 to 2.89 [8] [15] [16]. This moderate hydrophobicity indicates the compound's tendency to partition into lipophilic phases while maintaining some affinity for aqueous environments. The pKa values of -1 to -2 suggest that diuron remains essentially neutral across environmentally relevant pH ranges [8].

Thermodynamic Properties Data Table

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure (25°C, mmHg) | 6.90 × 10⁻⁸ to 3.88 × 10⁻⁶ | [5] [8] [14] |

| Henry's Law Constant (25°C, Pa·m³/mol) | 2.00 × 10⁻⁶ to 1.46 × 10⁻⁹ | [8] [14] |

| Log P (octanol/water) | 2.6-2.89 | [8] [15] [16] |

| pKa | -1 to -2 | [8] |

Stability and Decomposition

Diuron maintains chemical stability under normal atmospheric conditions but becomes susceptible to decomposition when exposed to strong acidic or basic conditions [4] [8] [10] [11]. Thermal decomposition initiates at temperatures between 180-190°C, producing various degradation products [4] [8]. The compound exhibits resistance to oxidation and hydrolysis under moderate conditions, contributing to its persistence in environmental applications [10] [11].

Photochemical degradation occurs under UV irradiation, with quantum yields of photolysis at 253.7 nm measured as 0.0125 ± 0.0005 [17]. This photostability varies with pH conditions and the presence of photosensitizers such as hydrogen peroxide [17]. Under natural sunlight conditions, photodegradation proceeds slowly, with limited degradation observed over periods of 8-17 days [18].

Crystallographic Features

Diuron crystallizes in a specific crystal system with characteristic diffraction patterns identifiable through X-ray powder diffraction techniques [19]. The crystal structure reveals intermolecular hydrogen bonding interactions involving the carbonyl oxygen as the primary hydrogen bond acceptor and polarized CH groups as hydrogen bond donors [7]. These interactions contribute to the compound's crystalline stability and influence its physical properties such as melting point and solubility characteristics [7].

Diuron, with the Chemical Abstracts Service registry number 330-54-1, possesses the molecular formula C₉H₁₀Cl₂N₂O and a molecular weight of 233.09-233.1 grams per mole [1] [2] [3] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(3,4-dichlorophenyl)-1,1-dimethylurea [2] [4] [5]. The molecular structure consists of a substituted urea functional group linked to a dichloroaniline moiety, specifically featuring two chlorine atoms positioned at the 3,4-positions of the phenyl ring [2] [3] [6].

The compound belongs to the chemical class of N-phenylureas, characterized by a phenyl group linked to one nitrogen atom of a urea group [2] [6] [5]. This structural framework incorporates multiple functional groups including the N-phenylurea linkage, dichloroaniline substituent, and dimethylurea component, which collectively determine its chemical reactivity and physical properties [2] [6] [5].

Physical State and Appearance

Under standard ambient conditions, diuron exists as a white, odorless, crystalline solid [1] [7] [8]. The compound maintains its solid state due to intermolecular hydrogen bonding and van der Waals interactions between molecules in the crystal lattice [9] [10]. X-ray diffraction studies have confirmed the crystalline nature of diuron, revealing ordered molecular arrangements that contribute to its thermal stability and handling characteristics [9] [10].

Thermal Properties

Melting Point

Diuron exhibits a well-defined melting point ranging from 158 to 159 degrees Celsius [1] [11] [12] [13] [4]. This narrow melting range indicates high purity and crystalline homogeneity in commercial preparations. The melting process involves disruption of the crystal lattice structure and represents a first-order phase transition from solid to liquid state.

Decomposition Temperature

The compound undergoes thermal decomposition at approximately 356 degrees Fahrenheit (180 degrees Celsius), which coincides with its boiling point [1] [11] [12] [8]. This thermal decomposition primarily yields 3,4-dichloroaniline and dimethylamine as major products [14] [15]. Thermogravimetric analysis has revealed that diuron maintains structural integrity up to its decomposition temperature, after which rapid mass loss occurs due to volatilization of decomposition products [9].

Thermal Stability Studies

Differential scanning calorimetry and thermogravimetric analysis investigations have demonstrated that diuron possesses good thermal stability under normal storage and handling conditions [9]. The compound shows no significant mass loss or structural changes below 150 degrees Celsius, making it suitable for various formulation processes that involve moderate heating [9].

Physical Properties and Phase Behavior

Density

The density of diuron at 20 degrees Celsius is 1.48 grams per cubic centimeter [11] [12] [16] [4]. This relatively high density reflects the presence of chlorine substituents, which significantly increase the molecular mass while maintaining a compact crystal structure. The density value places diuron in the category of moderately dense organic solids.

Vapor Pressure

Diuron exhibits extremely low vapor pressure, ranging from 2.0 × 10⁻⁷ to 6.9 × 10⁻⁸ millimeters of mercury at 25 degrees Celsius [1] [13] [8]. In SI units, this corresponds to a vapor pressure of 1.1 × 10⁻³ pascals at 25 degrees Celsius [16]. This exceptionally low volatility indicates strong intermolecular forces and explains the compound's persistence in environmental compartments where volatilization is minimal.

Refractive Index

The estimated refractive index of diuron is 1.5500 [11] [12]. This optical property reflects the compound's ability to bend light and is consistent with organic molecules containing aromatic rings and halogen substituents. The refractive index value falls within the typical range for substituted aromatic compounds.

Solubility Characteristics

Aqueous Solubility

Diuron demonstrates limited water solubility, with values ranging from 36.4 to 42 milligrams per liter at 25 degrees Celsius [16] [17] [13] [18]. This moderate hydrophobic character results from the aromatic ring system and chlorine substituents, which reduce the compound's affinity for water molecules. The solubility is sufficient for biological activity but low enough to limit environmental mobility in aqueous systems.

Organic Solvent Solubility

The compound shows enhanced solubility in organic solvents, particularly acetone, where it achieves 5.3 weight percent solubility at 27 degrees Celsius [12]. Diuron also demonstrates good solubility in dimethyl sulfoxide, achieving concentrations exceeding 100 milligrams per milliliter [19]. This differential solubility pattern reflects the compound's hydrophobic nature and compatibility with organic media.

Partition Coefficient

The octanol-water partition coefficient, expressed as log Kow, ranges from 2.68 to 2.89 [12] [13] [5]. This value indicates moderate hydrophobicity and suggests that diuron will preferentially partition into organic phases over aqueous phases. The partition coefficient influences bioaccumulation potential and environmental distribution patterns.

Chemical Stability and Reactivity

Hydrolytic Stability

Diuron demonstrates remarkable stability toward hydrolysis across the environmentally relevant pH range of 5 to 9 [20]. The compound lacks dissociable hydrogen atoms within this pH range, contributing to its hydrolytic resistance [12] [16]. This stability ensures that diuron maintains its chemical integrity in natural water systems and soil environments under normal conditions.

Photochemical Behavior

Under ultraviolet irradiation, diuron undergoes photolysis with a half-life of 43 days [20]. The photolysis quantum yield at 253.7 nanometers is 0.0125 ± 0.0005 [21]. Photochemical degradation proceeds through multiple pathways, including direct photolysis and reactions with photochemically generated hydroxyl radicals [22] [21]. The compound's photolysis is enhanced in the presence of dissolved organic matter and various oxidizing species.

Oxidative Degradation

Diuron readily reacts with hydroxyl radicals with a second-order rate constant ranging from 4.6 × 10⁹ to 5.8 × 10⁹ M⁻¹s⁻¹ [21] [23] [24]. The primary oxidation pathway involves hydroxyl radical addition to the aromatic ring, followed by dechlorination and dealkylation processes [25] [26] [15] [24]. Advanced oxidation processes can achieve complete mineralization of diuron through these radical-mediated reactions.

Spectroscopic Properties

Ultraviolet-Visible Absorption

Diuron exhibits characteristic ultraviolet-visible absorption with maxima at 212, 248-250, and 287 nanometers [27] [28]. The primary absorption band between 230 and 270 nanometers corresponds to π→π* electronic transitions within the aromatic ring system [24] [9] [27]. The molar extinction coefficient at 253.7 nanometers is 16,500 ± 500 M⁻¹cm⁻¹ [21] [28], indicating strong ultraviolet absorption that facilitates photochemical processes.

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to carbonyl stretching, nitrogen-hydrogen stretching, carbon-chlorine stretching, and aromatic carbon-carbon stretching vibrations [9] [10]. Raman spectroscopy provides complementary information about aromatic ring breathing modes, carbon-nitrogen stretching, and carbon-chlorine deformation vibrations [9] [10]. These spectroscopic signatures enable unambiguous identification and structural confirmation of diuron.

Nuclear Magnetic Resonance

Proton nuclear magnetic resonance spectroscopy shows distinct signals for aromatic protons and N-methyl groups [10]. Carbon-13 nuclear magnetic resonance reveals signals corresponding to aromatic carbons, the carbonyl carbon, and N-methyl carbons [9] [29]. These spectroscopic data provide detailed structural information and support analytical identification procedures.

Inclusion Complex Formation

Diuron forms inclusion complexes with β-cyclodextrin in both aqueous solution and solid state [30] [10]. The formation constant for the 1:1 complex in aqueous medium is 750 ± 50 L mol⁻¹ [10]. These inclusion complexes enhance the compound's apparent water solubility and modify its chemical behavior, demonstrating the potential for supramolecular interactions that can influence environmental fate and bioavailability [30].

Mass Spectrometric Fragmentation

Mass spectrometry of diuron reveals characteristic fragmentation patterns with base peaks at m/z 231 [M-H]⁻ and m/z 233 [M+H]⁺ [7] [31]. The fragmentation typically involves loss of dimethylamino groups and cleavage of the carbonyl-nitrogen bond, providing structural information useful for analytical identification and quantification procedures.

Purity

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals

White, odorless, crystalline solid. [herbicide]; [NIOSH]

White, odorless, crystalline solid.

White, odorless, crystalline solid. [herbicide]

Color/Form

Colorless crystals

White powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes at 180-190 °C

356 °F (decomposes)

356 °F (Decomposes)

Heavy Atom Count

Density

LogP

log Kow = 2.68

Odor

Decomposition

Diuron, stable under normal conditions, decomposed on heating to 180 to 190 °C giving dimethylamine and 3,4-dichlorophenyl isocyanate.

When heated to decomposition it emits highly toxic fumes of /chlorine and nitrooxides/.

Appearance

Melting Point

158-159 °C

MP: 159 °C. Decomposes at 180 °C

316 °F

Storage

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/

Vapor Pressure

0.00000001 [mmHg]

VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C

VP: 3.1X10-6 mm Hg at 50 °C

8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C

0.000000002 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Root uptake of (14)C-Diuron from solution was studied. ... small amount of the monomethyl and demethylated derivatives were found in nutrient solution from ... soybeans, ... oat, and corn tops.

Diuron is most readily absorbed through the root system; less so through foliage & stems. Translocation is primarily upward in xylem.

Diuron was fed to five dairy cows at 0-550 ppm concentration levels. About 50% of the diuron was detected in the urine, 10% in the feces and 5% in the blood. Milk samples did not contain diuron. A positive correlation was noted between the concn of diuron products in urine and blood and a negative correlation between urine and feces. It is suggested that the remaining diuron is absorbed in the body or degraded into undetectable metabolites.

Metabolism Metabolites

This study was designed to investigate diuron biotransformation and disposition ... . The only metabolic pathway detected by liquid chromatography/mass spectometry in human liver homogenates and seven types of mammalian liver microsomes including human was demethylation at the terminal nitrogen atom. No other phase I or phase II metabolites were observed. The rank order of N-demethyldiuron formation in liver microsomes based on intrinsic clearance (V(max)/K(m)) was dog > monkey > rabbit > mouse > human > minipig > rat. All tested recombinant human cytochrome P450s (P450s) catalyzed diuron N-demethylation and the highest activities were possessed by CYP1A1, CYP1A2, CYP2C19, and CYP2D6. Relative contributions of human CYP1A2, CYP2C19, and CYP3A4 to hepatic diuron N-demethylation, based on average abundances of P450 enzymes in human liver microsomes, were approximately 60, 14, and 13%, respectively. Diuron inhibited relatively potently only CYP1A1/2 (IC(50) 4 uM)...

3,4-dichloroaniline (3,4-DCA) is a metabolite of diuron as well as two other pesticides, linuron and propanil. However, EPA's Metabolism Assessment Review Committee (MARC) concluded that residues of 3,4-DCA should not be aggregated for the diuron, linuron, and propanil risk assessments because 3,4-DCA is significant residue of concern for propanil, but is not a residue of concern per se for diuron or linuron. Although the analytical method for quantifying residues of concern from diuron converts all residues to 3,4-DCA as a convenience, 3,4-DCA was not a significant residue in any metabolism or hydrolysis study.

... In ... a woman poisoned with Diuron, 1-(3,4-dichlorophenyl)-3,3-dimethylurea, plus 3-amino-1,2,4-triazole, 1-(3,4-dichlorophenyl)-3-methylurea, and 1-(3,4-dichlorophenyl)urea were isolated from urine. The urine probably contained small amt of 3,4-dichloroaniline, but no unchanged herbicide.

For more Metabolism/Metabolites (Complete) data for Diuron (12 total), please visit the HSDB record page.

Diuron has known human metabolites that include N-demethyldiuron.

Wikipedia

Biological Half Life

Use Classification

Pesticides -> Herbicides -> Urea herbicides -> Phenylurea herbicides

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

HERBICIDES

Methods of Manufacturing

... Prepared by the reaction of an appropriate mono- or dihalo-substituted phenyl isocyanate with dimethyl or methylethyl amine. ... The amine-isocyanate reaction is most readily carried out in the presence of an inert solvent, such as toluene, anisole, benzene, chlorobenzene, or dioxane. No catalyst is needed, and since the reaction is exothermic it is ordinarily unnecessary to supply heat. ... The reaction is conveniently carried out by first mixing the isocyanate with the inert solvent at room temperature to increase through the range of 25 to 75 °C. The tri-substituted urea products are generally quite insoluble in the solvent used and, therefore, precipitate out as formed and are readily separated from the reaction mass.

Preparation: Jones, United States of America patent 2768971 (1956 to I.C.I.)

General Manufacturing Information

Rubber Product Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl-: ACTIVE

Laboratory method of purification: by recrystallization three times from absolute ethanol.

... Involves the use of (14)carbon arylamines, eg for the synthesis of diuron, with dimethylcarbamoyl chloride.

Analytic Laboratory Methods

Method: OSHA PV2097; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: diuron; Matrix: air; Detection Limit: 0.03 mg/cu m.

Method: Abraxis 520001; Procedure: immunoassay, microtiter plate; Analyte: diuron; Matrix: groundwater, surface water, well water; Detection Limit: 0.03 ug/L.

Method: EPA-OGWDW/TSC 532; Procedure: high performance liquid chromatography with an ultraviolet/visible (UV/Vis) detector; Analyte: diuron; Matrix: drinking water; Detection Limit: 0.018 ug/L.

For more Analytic Laboratory Methods (Complete) data for Diuron (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area.

Avoid freezing liquid suspension. Dry formulations are stable under normal storage.

Interactions

Stability Shelf Life

Stable for 2 yr in double polyethylene bag inside a fiber drum under warehouse conditions.

Stable under normal conditions.

Dates

Diuron effects on photosynthesis and vertical migration of microphytobenthos: Potential rapid bioassessment of herbicide toxicity in coastal sediments

Guo-Ying Du, Xue-Feng Zhong, Christine Dupuy, Shuai Che, Johann LavaudPMID: 34153856 DOI: 10.1016/j.marpolbul.2021.112619

Abstract

The effects of herbicide diuron on photosynthesis and vertical migration of intertidal microphytobenthos (MPB) assemblages were investigated using chlorophyll fluorometry. The results shown diuron ≤ 60 μg Lhad no obvious effect on MPB vertical migration during 24 h indicated by consistent rhythm. Low concentration of 10 μg L

diuron had no significant influence on MPB photosynthesis throughout, however, high concentrations of 40, 50, and 60 μg L

had significant impacts exhibited by decreased parameters of maximum relative electron transport rate (rETR

), maximal PS II quantum yield (F

/F

) and non-photochemical quenching (NPQ). For middle concentrations of 20 and 30 μg L

, above decreased 3 parameters recovered sooner or later after 2 h or 16.5 h. Comparatively, rETR

, F

/F

and NPQ are concentration dependent and more sensitive than other parameters in assessing diuron toxicity. This study revealed the potential of using MPB assemblages and chlorophyll fluorometry for rapid assessing diuron toxicity in coastal sediments.

Combined effects of climate change and the herbicide diuron on the coral Acropora millepora

Florita Flores, Joseane A Marques, Sven Uthicke, Rebecca Fisher, Frances Patel, Sarit Kaserzon, Andrew P NegriPMID: 34119962 DOI: 10.1016/j.marpolbul.2021.112582

Abstract

The Great Barrier Reef (GBR) is threatened by climate change and local pressures, including contaminants in nearshore habitats. This study investigated the combined effects of a GBR-relevant contaminant, the herbicide diuron, under current and two future climate scenarios on the coral Acropora millepora. All physiological responses tested (effective quantum yield (ΔF/Fm'), photosynthesis, calcification rate) were negatively affected with increasing concentrations of diuron. Interactive effects between diuron and climate were observed for all responses; however, climate had no significant effect on ΔF/Fm' or calcification rates. Photosynthesis was negatively affected as the climate scenarios were adjusted from ambient (28.1 °C, pCO= 397 ppm) to RCP8.5 2050 (29.1 °C, pCO

= 680 ppm) and 2100 (30.2 °C, pCO

= 858 ppm) with EC50 values declining from 19.4 to 10.6 and 2.6 μg L

diuron in turn. These results highlight the likelihood that water quality guideline values may need to be adjusted as the climate changes.

Assessing the effect of herbicide diuron on river biofilm: A statistical model

Tanaya Bhowmick, Goutam Sen, Joydeep Mukherjee, Reshmi DasPMID: 34118626 DOI: 10.1016/j.chemosphere.2021.131104

Abstract

River biofilm communities are the first ones to be exposed to all toxic discharges received via run off from agricultural fields. Hence, changes in river biofilm community structure and growth pattern are considered as indicator of overall health of lotic ecosystem. Toxicants have effect on biofilm biomass, photosynthetic efficiency and chlorophyll a concentrations. Mathematical models may be applied to estimate the overall vigor of riverine ecosystems considering biofilms as indicators. Herein, previous empirical data of Ricart et al. (2009) on long term effects of environmentally relevant concentrations of diuron on biofilm communities of the River Llobregat, Spain was considered as our model inputs. Our objective is to understand the influence of diuron, chlorophyll a concentrations and photosynthetic efficiency on biovolume using a statistical model. The non-linear relationships between biovolume (dependent variable) and diuron, chlorophyll a concentrations and photosynthetic efficiency (independent variables) were represented by constructing three separate basis functions based on day 8 empirical data. Biovolume, due to nonlinear influence as yielded by the basis functions were used in a multiple linear regression model to estimate the net biovolume. Model validation was done based on day 29 empirical data. The experimentally determined biovolume and our model estimated biovolume showed similar trends. Also, diuron and photosynthetic efficiency had significant (p < 0.05) influence on biovolume. Since, the predominance of diatoms as biofilms within periphytic layers is very common in lotic systems, estimation of changes in diatom biovolume will be significant to assess the effect of herbicides. Diatom biovolume of any day (for example day 22) mentioned in the experimental study may be determined by this model, without the requirement of tedious manual biovolume calculation. Our model will be useful in numerous other studies undertaken on the toxic effect of pollutants on biofilms to quickly and accurately estimate the biofilm biovolume.The hydrophobicity of mutations targeting D1:Val219 modifies formate and diuron binding in the quinone-Fe-acceptor complex of Photosystem II

Jack A Forsman, Julian J Eaton-RyePMID: 34050526 DOI: 10.1111/ppl.13469

Abstract

The D1:Val219 residue of Photosystem II in the cyanobacterium Synechocystis sp. PCC 6803 was mutated to alanine or isoleucine, creating the V219A and V219I mutants, respectively. Oxygen evolution was slowed in these mutants, while chlorophyll a fluorescence induction assays indicated slowed electron transfer. As previously observed [Erickson J.M., Rahire, M., Rochaix, J.-D. and Mets. L. (1985) Science, 228, 204-207], the V219I mutant was resistant to 3,4-dichloro-1,1-dimethyl urea (DCMU); however, the V219A strain displayed no DCMU resistance. Additionally, the V219A strain was less sensitive to the addition of formate than the control, while the V219I strain was more sensitive to formate. Both mutant strains were susceptible to photodamage and required protein synthesis for recovery. We hypothesize that the sensitivity to DCMU and the extent of bicarbonate-reversible formate-induced inhibition, as well as the capacity for recovery in cells following photodamage, are influenced by the hydrophobicity of the environment associated with the Val219 residue in D1.Evaluation in the performance of the biodegradation of herbicide diuron to high concentrations by Lysinibacillus fusiformis acclimatized by sequential batch culture

Alejandro Reyes-Cervantes, Diana Laura Robles-Morales, Alejandro Téllez-Jurado, Sergio Huerta-Ochoa, Angélica Jiménez-González, Sergio Alejandro Medina-MorenoPMID: 33965706 DOI: 10.1016/j.jenvman.2021.112688

Abstract

We evaluated and characterized the biodegradation of the herbicide diuron in its commercial form above its saturation concentration by Lysinibacillus fusiformis acclimatized by sequential batch culturing. Acclimatization was carried out in eight cycles in liquid culture, improving the capacity of L. fusiformis to remove diuron from 55.13 ± 1.3% in the first batch to 87.2 ± 0.11% in the eighth batch. Diuron biosorption was characterized with Langmuir and Freundlich isotherms, obtaining a maximum biosorption (q) of 0.00885 mg mg

. In diuron biodegradation assays, a consumption substrate biomass yield (Y

) of 6.266 mg mg

was obtained, showing that biodegradation was the main mechanism in diuron removal. Diuron biodegradation by L. fusiformis was characterized by the Monod model, with a maximum specific growth rate (μ

) of 0.0245 h

and an affinity constant (K

) of 344.09 mg L

. A low accumulation of 3,4-dichloroaniline with the production of chloride ions indicated dechlorination when diuron was present at high concentrations. A phytotoxic assay conducted with Lactuca sativa showed that the toxicity of an effluent with diuron at 250 mg L

decreased when it was pretreated with acclimatized L. fusiformis. Acclimatization by sequential batch culturing improved the ability of L. fusiformis to biodegrade diuron at high concentrations, showing potential in the bioremediation of diuron-contaminated sites.

Ecological risk assessment of booster biocides in sediments of the Brazilian coastal areas

Fiamma Eugênia Lemos Abreu, Samantha Eslava Martins, Gilberto FillmannPMID: 33743422 DOI: 10.1016/j.chemosphere.2021.130155

Abstract

Although booster biocides (Irgarol, diuron, chlorothalonil, dichlofluanid, and DCOIT) have been detected in sediments along the Brazilian coastal areas, the risk associated to their occurrence and levels is still unknown. Thus, the ecological risk of booster biocides to sediment-dwelling organisms from the Brazilian coast was assessed using a risk characterization approach through the Risk Quotient (Measured environmental concentration (MEC)/Predicted no effect concentrations (PNECs)). Sedimentary PNECs for Irgarol, diuron, chlorothalonil and DCOIT were derived based on published ecotoxicological data from both freshwater and marine studies, while a NORMAN methodology was used to derived it for dichlofluanid. Results showed that DCOIT, diuron, Irgarol, chlorothalonil, and dichlofluanid can pose high risk on 47%, 35%, 15%, 1% and 1%, respectively, of the 113 Brazilian sites appraised. Considering the trend of expansion of navigation/maritime activities, DCOIT may worsen its impact over the coastal areas of Brazil, especially ports, but also ship/boatyards, marinas, and maritime traffic zones. The present study is an important contribution to support advance on policy formulation concerning booster biocides worldwide, particularly considering the lack of regulation on the use of antifouling biocides in Brazil.Dark adaptation and ability of pulse-amplitude modulated (PAM) fluorometry to identify nutrient limitation in the bloom-forming cyanobacterium, Microcystis aeruginosa (Kützing)

Katherine A Perri, Schonna R Manning, Susan B Watson, Norma L Fowler, Gregory L BoyerPMID: 33892284 DOI: 10.1016/j.jphotobiol.2021.112186

Abstract

Harmful algal blooms in inland waters are widely linked to excess phosphorus (P) loading, but increasing evidence shows that their growth and formation can also be influenced by nitrogen (N) and iron (Fe). Deficiency in N, P, and Fe differentially affects cellular photosystems and is manifested as changes in photosynthetic yield (F/F

). While F

/F

has been increasingly used as a rapid and convenient in situ gauge of nutrient deficiency, there are few rigorous comparisons of instrument sensitivity and ability to resolve specific nutrient stresses. This study evaluated the application of F

/F

to cyanobacteria using controlled experiments on a single isolate and tested three hypotheses: i) single F

/F

measurements taken with different PAM fluorometers can distinguish among limitation by different nutrients, ii) measurements of F

/F

made by the addition of DCMU are comparable to PAM fluorometers, and iii) dark adaptation is not necessary for reliable F

/F

measurements. We compared F

/F

taken from the bloom-forming Microcystis aeruginosa (UTEX LB 3037) grown in nutrient-replete treatment (R) and N-, P-, and Fe-limited treatments (LN, LP, LFe, respectively), using three pulse-amplitude modulated (PAM) fluorometers and the chemical photosynthesis inhibitor 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), and evaluated the effects of dark adaptation prior to PAM measurement. There were significant differences in F

/F

estimates among PAM fluorometers for light- versus dark-adapted cell suspensions over the whole experiment (21 days), which were all significantly higher than the DCMU-based measurements. However, dark adaptation had no effect on F

/F

when comparing PAM-based values across a single nutrient treatment. All F

/F

methods could distinguish LN and LP from R and LFe treatments but none were able to resolve LFe from R, or LN from LP cultures. These results indicated that for most PAM applications, dark adaptation is not necessary, and furthermore that single measurements of F

/F

do not provide a robust measurement of nutrient limitation in Microcystis aeruginosa UTEX LB 3037, and potentially other, common freshwater cyanobacteria.

Electrocatalytic degradation of diuron herbicide using three-dimensional carbon felt/β-PbO

Alireza Rahmani, Abdolmotaleb Seid-Mohammadi, Mostafa Leili, Amir Shabanloo, Amin Ansari, Saber Alizadeh, Davood NematollahiPMID: 33714150 DOI: 10.1016/j.chemosphere.2021.130141

Abstract

Traditional planar PbOanodes have been used extensively for the electrocatalytic degradation process. However, by using porous PbO

anodes that have a three-dimensional architecture, the efficiency of the process can be significantly upgraded. In the current study, carbon felt (CF) with a highly porous structure and a conventional planar graphite sheet (G) were used as electrode substrate for PbO

anodes. Both CF/β-PbO

and G/β-PbO

anodes were prepared by the anodic deposition method. The main properties of the electrodes were characterized by XRD, EDX-mapping, FESEM, and BET-BJH techniques. The electrocatalytic degradation of diuron using three-dimensional porous CF/β-PbO

anode was modeled and optimized by a rotatable central composite design. After optimizing the process, the ability of porous CF/β-PbO

and planar G/β-PbO

anodes to degrade and mineralize diuron was compared. The electrocatalytic degradation of the diuron was well described by a quadratic model (R

> 0.99). Under optimal conditions, the kinetics of diuron removal using CF/β-PbO

anode was 3 times faster than the G/β-PbO

anode. The energy consumed for the complete mineralization of diuron using CF/β-PbO

anode was 2077 kWh kg

TOC. However, the G/β-PbO

anode removed only 65% of the TOC by consuming 54% more energy. The CF/β-PbO

had more stability (115 vs. 91 h), larger surface area (1.6287 vs. 0.8565 m

g

), and higher oxygen evolution potential (1.89 vs. 1.84 V) compared to the G/β-PbO

. In the proposed pathways for diuron degradation, the aromatic ring and groups of carbonyl, dimethyl urea, and amide were the main targets for HO

radical attacks.

Diuron degradation using three-dimensional electro-peroxone (3D/E-peroxone) process in the presence of TiO

Ghorban Asgari, Abdolmotaleb Seid-Mohammadi, Alireza Rahmani, Mohammad Taghi Samadi, Mehdi Salari, Saber Alizadeh, Davood NematollahiPMID: 33307415 DOI: 10.1016/j.chemosphere.2020.129179

Abstract

The present study investigates the efficiency of a three-dimensional electro-peroxone (3D/E-peroxone) reactor filled with TiO-GAC in removing diuron from aqueous solution and in the remediation of real pesticide wastewater. The behavior of the system in terms of the effect of independent variables on diuron was investigated and optimized by RSM-CCD and ANN-GA methods. Both approaches proved to have a very good performance in the modeling of the process and determined the optimum condition of the independent variables as follows: initial pH = 10, applied current = 500 mA, supporting electrolyte = 0.07 M, ozone concentration = 10 mg L

, and reaction time = 10 min. The 3D/E-peroxone process achieved a synergistic effect in diuron abatement and reduced significantly energy consumption, as compared to its individual components. H

O

concentration generated in the electrolysis system was notably increased in the presence of TiO

-GAC microparticles. The BOD

/COD ratio of the real pesticide wastewater increased from 0.049 to 0.571 within 90 min treatment. Giving to the considerable enhancement of the biodegradability of the wastewater, this study strongly suggests that the 3D/E-peroxone process can be considered as a promising pretreatment step before a biological treatment process to produce intermediates which are more easily degradable by microorganisms.

Light-adapted charge-separated state of photosystem II: structural and functional dynamics of the closed reaction center

G Bor Sipka, Melinda Magyar, Alberto Mezzetti, Parveen Akhtar, Qingjun Zhu, Yanan Xiao, Guangye Han, Stefano Santabarbara, Jian-Ren Shen, Petar H Lambrev, Győző GarabPMID: 33793891 DOI: 10.1093/plcell/koab008